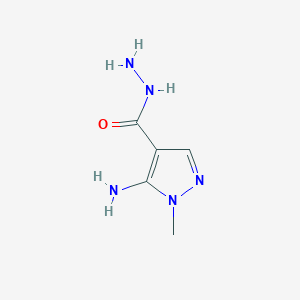

5-amino-1-méthyl-1H-pyrazole-4-carbohydrazide

Vue d'ensemble

Description

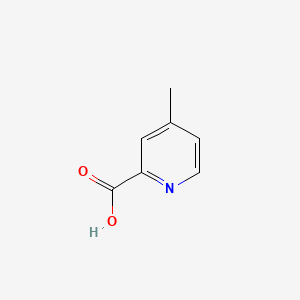

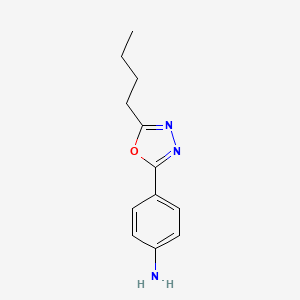

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: is a chemical compound with the molecular formula C5H9N5O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Applications De Recherche Scientifique

Chimie Médicinale

Les amino-pyrazoles, y compris la 5-amino-1-méthyl-1H-pyrazole-4-carbohydrazide, ont été largement étudiés en chimie médicinale . Ils sont des structures avantageuses capables de fournir des ligands utiles pour les récepteurs ou les enzymes, tels que la p38MAPK, et différentes kinases, COX et autres, ainsi que des cibles importantes pour les infections bactériennes et virales .

Activité Anticancéreuse

Certains dérivés de la this compound ont montré des propriétés antiprolifératives prometteuses, capables de supprimer la croissance de lignées cellulaires cancéreuses spécifiques . Par exemple, le (S)-5-amino-3-(4-((5-fluoro-2-méthoxybenzamido)méthyl)phényl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide est un inhibiteur réversible de la Bruton Kinase (BTK), une tyrosine kinase non réceptrice, qui représente une cible thérapeutique majeure pour les malignités à médiation par les cellules B .

Activité Antioxydante

Certains dérivés de la this compound ont démontré une inhibition remarquable de la production de ROS dans les plaquettes . Cette activité antioxydante pourrait être bénéfique dans les conditions où le stress oxydatif joue un rôle important.

Propriétés Anti-inflammatoires

Les amino-pyrazoles ont été étudiés pour leurs propriétés anti-inflammatoires . Ils peuvent fournir des ligands utiles pour des enzymes telles que la COX, qui joue un rôle crucial dans l'inflammation .

Applications Industrielles et Agricoles

Les composés pyrazole, y compris la this compound, ont trouvé des applications dans divers secteurs industriels et agricoles . Ils sont utilisés en chimie supramoléculaire et polymérique, dans l'industrie alimentaire, comme colorants cosmétiques et comme stabilisateurs UV .

Activité Antibactérienne

L'échafaudage pyrazole, qui comprend la this compound, a été remarqué pour ses propriétés antibactériennes . Cela en fait un candidat potentiel pour le développement de nouveaux agents antibactériens.

Mécanisme D'action

Target of Action

The primary target of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of cancers due to their abnormal activation .

Mode of Action

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide acts as a covalent inhibitor of FGFRs . It targets both the wild-type FGFRs and the gatekeeper mutants . This compound shows nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .

Result of Action

The molecular and cellular effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide’s action primarily involve the inhibition of FGFRs. This inhibition can potentially lead to the suppression of cancer cell proliferation and survival .

Analyse Biochimique

Biochemical Properties

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can result in alterations in cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide .

Metabolic Pathways

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide within tissues can also affect its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence energy production and metabolic processes. Understanding the subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is essential for elucidating its biochemical mechanisms and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen

Propriétés

IUPAC Name |

5-amino-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFARNLCWFCSYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377090 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99347-21-4 | |

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as discussed in the research paper?

A1: The research paper focuses on the synthesis of novel 1-(substituted-pyrazole-4-carbonyl)-pyrazoles utilizing 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as a starting material. [] The synthesized compounds were then evaluated for their herbicidal activity. Therefore, the primary application explored in this study is the development of new herbicides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)